![molecular formula C12H11NO3 B1591922 ethyl 3-formyl-1H-indole-5-carboxylate CAS No. 467458-46-4](/img/structure/B1591922.png)
ethyl 3-formyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 3-formyl-1H-indole-5-carboxylate (EFC) is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 211.24 g/mol. It is soluble in water, alcohol, and ether. It has a melting point of 70-72°C and boiling point of 121-123°C. EFC has been extensively studied due to its wide range of applications in the field of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . Ethyl 3-formyl-1H-indole-5-carboxylate can be used in the synthesis of these indole derivatives .
Biologically Active Compounds
Indole derivatives, including ethyl 3-formyl-1H-indole-5-carboxylate, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .
BACE-1 Inhibitors
Ethyl 3-formyl-1H-indole-5-carboxylate can be used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients .
Antibacterial Agents
This compound can also be used in the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation, which act as antibacterial agents . This is particularly important in the current era of increasing antibiotic resistance .
Antitumor Agents
Ethyl 3-formyl-1H-indole-5-carboxylate can be used in the preparation of indolecarboxamide derivatives, which act as antitumor agents . This could potentially lead to new treatments for various types of cancer .
Synthesis of Biologically Active Compounds
Ortho-formyl acids, like ethyl 3-formyl-1H-indole-5-carboxylate, have been used for the synthesis of biologically active compounds with anticancer potential . They have also been used in the synthesis of PROTACs E3 ubiquitin ligase inhibitor, MDM2 degrades, STING and PKM2 modulators, inhibitors of Eg5, SIRT1 and SIRT2, 15-lipoxygenase-1, and pyruvate kinase activators .
properties
IUPAC Name |
ethyl 3-formyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFLTQKFKSXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610496 | |
Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-1H-indole-5-carboxylate | |
CAS RN |
467458-46-4 | |
Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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